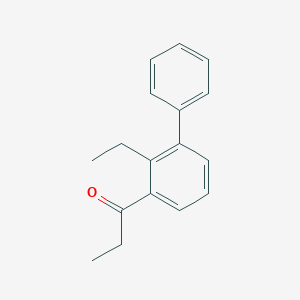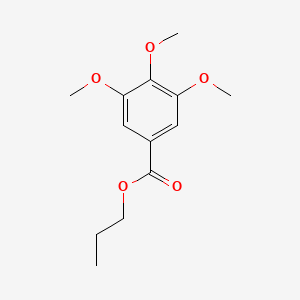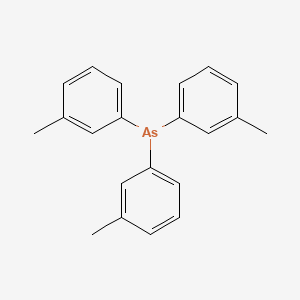
Tris(3-methylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(3-methylphenyl)arsane can be synthesized through the reaction of 3-methylphenylmagnesium bromide with arsenic trichloride. The reaction typically proceeds as follows:
- Preparation of 3-methylphenylmagnesium bromide by reacting 3-methylbromobenzene with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the Grignard reagent (3-methylphenylmagnesium bromide) under an inert atmosphere to form this compound.
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(3-methylphenyl)arsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: Tris(3-methylphenyl)arsine oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of novel organometallic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its unique structure allows it to interact with biological molecules in specific ways.
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its properties make it suitable for use in electronic devices and other high-tech applications.
Wirkmechanismus
The mechanism of action of tris(3-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of cancer research, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Tris(2-methylphenyl)arsane
- Tris(4-methylphenyl)arsane
- Triphenylarsane
Comparison: Tris(3-methylphenyl)arsane is unique due to the position of the methyl groups on the phenyl rings. This structural difference can influence its reactivity and binding properties compared to its analogs. For example, tris(2-methylphenyl)arsane and tris(4-methylphenyl)arsane have different steric and electronic properties, which can affect their behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
2606-63-5 |
|---|---|
Molekularformel |
C21H21As |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
tris(3-methylphenyl)arsane |
InChI |
InChI=1S/C21H21As/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
HTNUTGWZKFWGTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[As](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


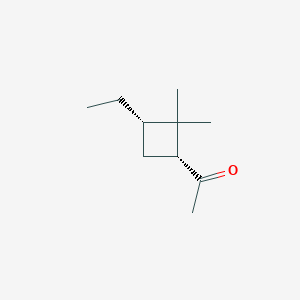
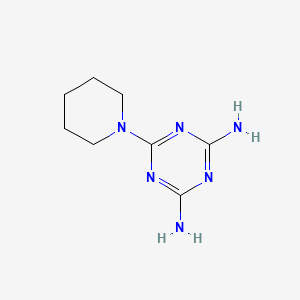
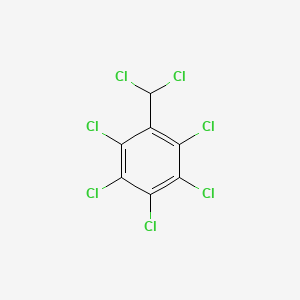

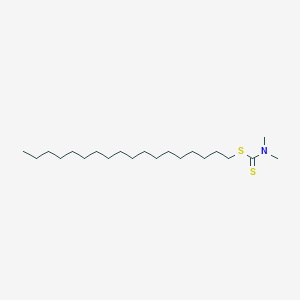

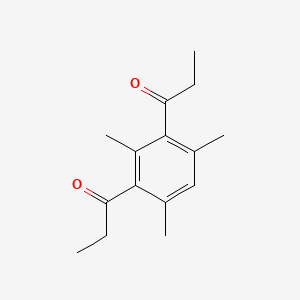
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
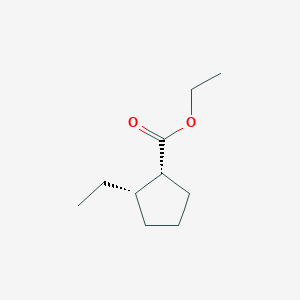
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

